Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Description
Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by:
- A methoxy group at position 3.
- A phenyl group at position 1.
- A methyl ester at position 3. This compound’s molecular formula is C₁₄H₁₃NO₄ (molecular weight: 259.26 g/mol), as inferred from related analogues in and . Its structure combines electron-donating (methoxy) and aromatic (phenyl) groups, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-methoxy-6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-8-13(16)15(9-11(12)14(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMQOIQRJOYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Methyl 4-Hydroxy-6-Oxo-1-Phenyl-1,6-Dihydropyridine-3-Carboxylate ()
- Key Difference : Hydroxyl (-OH) replaces methoxy (-OCH₃) at position 4.
- Impact :
- Solubility : The hydroxyl group enhances hydrogen bonding, increasing aqueous solubility compared to the methoxy analogue.
- Reactivity : Hydroxyl groups are more acidic (pKa ~10) than methoxy groups, enabling deprotonation under physiological conditions, which may affect binding to biological targets.
- Stability : Methoxy groups are less prone to oxidation than hydroxyl groups, improving metabolic stability .
Substituent Variations at Position 1
Methyl 1-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxylate ()
- Key Difference : A 4-fluorophenyl group replaces the phenyl group.
- Lipophilicity: Fluorine increases logP (lipophilicity), improving membrane permeability but possibly reducing solubility .
Methyl 1-[(4-Chlorophenyl)Methyl]-6-Oxo-1,6-Dihydropyridine-3-Carboxylate ()
- Key Difference : A chlorobenzyl group replaces the phenyl group.
- Halogen Bonding: Chlorine can form halogen bonds with biological targets, enhancing specificity .
Substituent Variations at Position 3
6-Oxo-1-Phenyl-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 77837-08-2, )
- Key Difference : Carboxylic acid (-COOH) replaces the methyl ester (-COOCH₃).
- Impact :
Substituent Variations at Position 5
Ethyl-5-Cyano-2-Methyl-6-Oxo-4-(Pyridin-4-yl)-1,6-Dihydropyridine-3-Carboxylate (8b, )
- Key Difference: A cyano (-CN) group at position 5 and a pyridinyl group at position 4.
- Solubility: The pyridinyl nitrogen enhances polarity, improving solubility in polar solvents .
Research Implications
- Medicinal Chemistry : The target compound’s methoxy and phenyl groups balance lipophilicity and stability, making it a candidate for further optimization as a drug precursor.
- Synthetic Challenges : Low yields in similar compounds (e.g., 11–44% in ) highlight the need for improved catalytic methods for dihydropyridine synthesis.
- Biological Activity: Pyridinone derivatives () show promise as Formyl Peptide Receptor (FPR) agonists, suggesting the target compound could be explored for anti-inflammatory or immunomodulatory applications.
Biological Activity
Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its structure features:
- A pyridine ring with a methoxy group at the 4-position.
- A phenyl group at the 1-position.
- A carboxylate ester group at the 3-position.
This unique configuration may influence its pharmacological properties and mechanisms of action.
Antimicrobial Properties
Recent studies have shown that derivatives of dihydropyridines exhibit notable antimicrobial activity. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 5a | Not specified | Staphylococcus epidermidis |
These compounds demonstrated significant inhibition zones and bactericidal effects, indicating their potential as antimicrobial agents .
The precise mechanism of action for this compound remains largely unexplored. However, it is synthesized through the Biginelli reaction, which suggests potential pathways for biological activity through interactions with cellular targets .
Case Studies and Research Findings
Several case studies have investigated the biological activities of compounds within the same class:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives alongside dihydropyridines, revealing that certain modifications led to enhanced antimicrobial activity against resistant strains .
- Cardiovascular Studies : Research on similar dihydropyridines indicated their role in modulating calcium influx in cardiac tissues, which could be extrapolated to hypothesize similar effects for methyl 4-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
